molecular formula C5H3BrO5-2 B1264822 3-Bromo-2-oxopentanedioate

3-Bromo-2-oxopentanedioate

Cat. No.: B1264822
M. Wt: 222.98 g/mol
InChI Key: QFGLEMGINFKMPT-UHFFFAOYSA-L
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Description

3-Bromo-2-oxopentanedioate (CAS: 148728-48-7), systematically named dimethyl this compound, is a brominated keto-diester with the molecular formula C₇H₉BrO₅ and a molecular weight of 253.05 g/mol . It features a pentanedioate backbone substituted with a bromine atom at the third carbon and a ketone group at the second position, with methyl ester groups at both termini. Key physical properties include a density of 1.564±0.06 g/cm³ and a boiling point of 273.3±30.0°C under standard conditions . This compound is primarily utilized in biochemical and organic synthesis research, serving as a precursor for heterocyclic compounds or enzyme inhibitors due to its reactive bromine and ketone moieties .

Properties

Molecular Formula

C5H3BrO5-2

Molecular Weight

222.98 g/mol

IUPAC Name

3-bromo-2-oxopentanedioate

InChI

InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11)/p-2

InChI Key

QFGLEMGINFKMPT-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)C(=O)[O-])Br)C(=O)[O-]

Synonyms

3-bromo-2-ketoglutarate
bromoketoglutarate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-oxopentanedioate with three analogous brominated keto-esters, emphasizing structural, physicochemical, and application-based differences.

Table 1: Comparative Data of Brominated Keto-Esters

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Boiling Point (°C) Density (g/cm³) Purity Key Applications
Dimethyl this compound 148728-48-7 C₇H₉BrO₅ 253.05 Dimethyl ester, ketone, bromide 273.3±30.0 1.564±0.06 95% Biochemical research, heterocycle synthesis
Diethyl 2-bromo-3-oxosuccinate 61964-74-7 C₈H₁₁BrO₅ 267.08 Diethyl ester, ketone, bromide Not reported Not reported ≥97% Organic intermediates, cross-coupling reactions
3-Bromo-2-oxo-butyric acid ethyl ester 113264-43-0 C₆H₇BrO₃ 199.03 Ethyl ester, ketone, bromide Not reported Not reported ≥98% Pharmaceutical intermediates
Methyl 2-benzoylamino-3-oxobutanoate 18903-16-7 C₁₂H₁₃NO₄ 235.24 Methyl ester, ketone, benzoylamino Not reported Not reported Not reported Peptide mimics, enzyme inhibitors

Key Findings

Structural Differences :

  • Chain Length and Substituents :

  • The target compound has a five-carbon backbone, while 3-bromo-2-oxo-butyric acid ethyl ester (C₆H₇BrO₃) features a shorter four-carbon chain, reducing steric hindrance and altering solubility in polar solvents .
  • Diethyl 2-bromo-3-oxosuccinate (C₈H₁₁BrO₅) retains a succinate (four-carbon) backbone but positions the bromine and ketone groups differently (C2 and C3 vs. C3 and C2 in the target compound), affecting reactivity in nucleophilic substitutions .
    • Functional Groups :
  • The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability, making it suitable for biomolecular interactions, unlike the purely electrophilic bromine in this compound .

Physicochemical Properties :

  • The higher density of the target compound (1.564 g/cm³) compared to analogues suggests stronger intermolecular forces, likely due to its dual ester groups and bromine electronegativity .
  • Ethyl esters (e.g., C₈H₁₁BrO₅) generally exhibit lower volatility than methyl esters, impacting their utility in gas-phase reactions .

Reactivity and Applications: this compound: Reacts preferentially via bromine displacement or ketone reduction, enabling synthesis of γ-lactams or α-keto acid analogs . Diethyl 2-bromo-3-oxosuccinate: Its bromine at C2 facilitates conjugate additions, making it a staple in Michael reactions for asymmetric synthesis . Methyl 2-benzoylamino-3-oxobutanoate: The benzoylamino group directs reactivity toward peptide coupling or protease inhibition studies .

Purity and Commercial Availability :

  • The target compound is available at 95% purity, sufficient for most lab applications . In contrast, diethyl 2-bromo-3-oxosuccinate is often sold at ≥97% purity, reflecting optimized synthetic protocols for succinate derivatives .

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